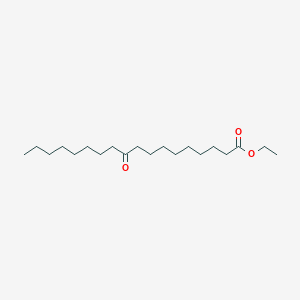

Octadecanoic acid, 10-oxo-, ethyl ester

Description

Contextualizing Octadecanoic Acid, 10-Oxo-, Ethyl Ester within Fatty Acid Ester Chemistry

Fatty acid esters are formed through the reaction of a fatty acid with an alcohol. In the case of this compound, the fatty acid is 10-oxo-octadecanoic acid and the alcohol is ethanol (B145695). Fatty acid ethyl esters are naturally occurring molecules and can be found in various organisms. nmppdb.com.ngnih.gov For instance, the related compound ethyl stearate (B1226849) (ethyl octadecanoate) is recognized as a plant metabolite. nih.gov

The presence of the 10-oxo group introduces a ketone functionality to the fatty acid chain. This functional group can influence the molecule's polarity and its potential for engaging in chemical reactions. The esterification to an ethyl group, as opposed to being a free carboxylic acid, generally increases the lipid solubility of the molecule. This alteration can affect how the molecule is transported, stored, and metabolized within biological systems. caymanchem.com

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C20H38O3 | nih.gov |

| Molecular Weight | 326.5 g/mol | nih.gov |

| IUPAC Name | ethyl 10-oxooctadecanoate | nih.gov |

| Synonyms | 10-Keto-octadecanoic acid ethyl ester | nih.gov |

| Physical State | Solid | cymitquimica.comsigmaaldrich.com |

Significance of Oxo-Fatty Acids and Their Esters in Biological Systems

Oxo-fatty acids are a class of oxylipins characterized by a ketone group on the acyl chain. These molecules are products of both enzymatic and non-enzymatic oxidation of fatty acids. researchgate.net In biological systems, the presence of a ketone group can have significant metabolic implications. For example, ketone bodies (acetoacetate and beta-hydroxybutyrate) are crucial alternative energy sources for tissues like the brain, especially during periods of fasting or low carbohydrate intake. nih.gov

The esterification of these fatty acids may influence their biological activity. For instance, ketone esters have been investigated for their ability to induce a state of ketosis without the need for a high-fat, low-carbohydrate diet. nih.gov While much of the research has focused on shorter-chain ketone bodies, the principles may extend to longer-chain oxo-fatty acid esters. These molecules could potentially serve as metabolic substrates or as signaling molecules. nih.govwikipedia.org The metabolism of fatty acids is a fundamental process for energy production, and alternative oxidation pathways like ω-oxidation become important when the primary β-oxidation pathway is impaired. nih.govresearchgate.net Oxo-fatty acids and their derivatives are intermediates or products of these complex metabolic networks.

Evolution of Research Perspectives on Octadecanoids

Historically, 18-carbon fatty acids were primarily viewed as building blocks for longer-chain polyunsaturated fatty acids and as components of cellular structures. nih.gov Their oxidized metabolites, the octadecanoids, were often dismissed as being of low biological importance, especially in mammals. nih.govportlandpress.com This perspective has shifted significantly in recent years.

Research has now established that octadecanoids are an emerging class of potent lipid mediators involved in a multitude of biological processes. researchgate.netnih.gov These include roles in inflammation, immune regulation, cell proliferation, metabolic control, and pain perception. nih.govacs.org This evolution in understanding has been driven by advancements in analytical techniques, such as mass spectrometry, which have made it possible to detect and quantify these molecules in biological samples. nih.gov However, the study of octadecanoids is still hampered by a lack of available analytical standards and a standardized nomenclature, which has limited investigations into their biosynthesis and specific biological functions. nih.govportlandpress.comresearchgate.net The growing interest in this area is paving the way for a more comprehensive understanding of the roles that compounds like this compound may play in health and disease. nih.govacs.org

Properties

IUPAC Name |

ethyl 10-oxooctadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-7-10-13-16-19(21)17-14-11-8-9-12-15-18-20(22)23-4-2/h3-18H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVYADPGQGIVLMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCCCCCCCC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H38O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octadecanoic Acid, 10 Oxo , Ethyl Ester and Analogues

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic strategies leverage the high selectivity of enzymes combined with traditional chemical reactions to construct complex molecules like ethyl 10-oxostearate. This dual approach often results in higher yields, milder reaction conditions, and improved sustainability compared to purely chemical routes.

Strategies for Introducing Ketone Functionalities into Fatty Acid Esters via Enzymatic Routes

Introducing a ketone group at a specific position, such as C-10 of the octadecanoic acid chain, is a significant challenge. While direct enzymatic ketogenesis on a pre-formed ethyl stearate (B1226849) molecule is not a commonly cited pathway, plausible chemo-enzymatic strategies can be devised. A primary approach involves the enzymatic oxidation of a corresponding secondary alcohol precursor.

This strategy would consist of two main steps:

Formation of Ethyl 10-hydroxystearate : A precursor, ethyl 10-hydroxystearate, can be synthesized. This could potentially be achieved through the microbial hydroxylation of ethyl oleate (B1233923) or by chemical methods.

Enzymatic Oxidation : The secondary alcohol at the C-10 position is then oxidized to a ketone. This step can be accomplished using alcohol dehydrogenases (ADHs) or alcohol oxidases. nih.govmdpi.com ADHs catalyze the oxidation of secondary alcohols to ketones, often requiring a cofactor like NAD+. libretexts.org Alcohol oxidases perform a similar transformation using molecular oxygen as the oxidant, which can be an advantage. nih.govmdpi.com While many studies focus on the oxidation of simpler alcohols, these enzymes can be engineered or selected for activity on long-chain fatty acid derivatives. nih.gov

Another advanced biocatalytic approach involves cascades where a fatty acid is first hydroxylated at a specific position by a P450 monooxygenase, followed by oxidation of the resulting hydroxy acid to a keto acid by an α-hydroxyacid oxidase. nih.gov Such cascades demonstrate the potential for converting fatty acids into valuable keto-acid derivatives through entirely enzymatic processes. nih.gov

Chemical Synthesis Routes for Oxo-Fatty Acid Esters

Traditional chemical synthesis offers robust and scalable methods for producing oxo-fatty acid esters. These routes often involve the functionalization of unsaturated precursors or the rearrangement of intermediate structures.

Aerobic Oxidation with Metal Catalysts (e.g., Pd(II)/Lewis Acid Systems for Keto Fatty Acids/Esters)

A highly effective method for converting unsaturated fatty acid esters into their keto analogues is through a modified Wacker-type aerobic oxidation. This process utilizes a palladium(II) catalyst in conjunction with a Lewis acid co-catalyst to oxidize the double bond of an unsaturated fatty ester, such as ethyl oleate, to a ketone.

This system offers a direct route to the desired product from a readily available precursor. The reaction typically involves bubbling air or oxygen through a solution of the unsaturated ester and the catalyst system. Research has shown that adding non-redox metal ions that act as Lewis acids can significantly promote the Pd(II)-catalyzed oxidation, with the promotional effect being highly dependent on the Lewis acidity of the added ion. The formation of heterobimetallic Pd(II)/Lewis acid species is believed to be responsible for the improved catalytic efficiency. This method avoids the use of harsher oxidants and represents a significant advancement in the valorization of biomass-derived fatty acids.

| Catalyst System | Conversion (%) | Selectivity for Keto Ester (%) |

|---|---|---|

| Pd(OAc)₂ | 15 | >99 |

| Pd(OAc)₂ / Cu(OTf)₂ | 28 | >99 |

| Pd(OAc)₂ / Fe(OTf)₃ | 85 | >99 |

| Pd(OAc)₂ / Al(OTf)₃ | 94 | >99 |

| Pd(OAc)₂ / Sc(OTf)₃ | >99 | >99 |

Note: Data adapted from studies on methyl oleate, which is analogous to ethyl oleate. The reaction converts the C9-C10 double bond into a ketone, resulting in a mixture of 9-oxo and 10-oxo isomers.

Rearrangement Reactions of Epoxidized Fatty Acids to Oxo-Compounds

An alternative chemical route to oxo-fatty acid esters involves the rearrangement of an epoxide precursor. This multi-step synthesis begins with the epoxidation of an unsaturated fatty acid ester like ethyl oleate.

Epoxidation : Ethyl oleate is treated with a peroxy acid (e.g., m-CPBA) or hydrogen peroxide with a catalyst to form ethyl 9,10-epoxystearate.

Acid-Catalyzed Rearrangement : The resulting epoxide is then treated with an acid catalyst. The acid facilitates the opening of the oxirane ring, which is followed by a hydride shift and rearrangement to form the more stable ketone. This reaction can yield a mixture of 9-oxo and 10-oxo isomers. The presence of water during this step must be carefully controlled, as it can lead to the formation of diol byproducts through ring-opening hydrolysis.

This method provides a reliable pathway to the target keto ester from an unsaturated starting material.

Direct Esterification Techniques for Fatty Acid Esters (General Methodologies)

If 10-oxostearic acid is available as a starting material, it can be directly converted to its ethyl ester via Fischer-Speier esterification. chemistrysteps.comathabascau.ca This classic organic reaction involves heating the carboxylic acid with an excess of the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). byjus.commasterorganicchemistry.com

The reaction is an equilibrium process. athabascau.ca To drive it towards the formation of the ester, a large excess of ethanol (B145695) is typically used, which also serves as the solvent. chemistrysteps.comcerritos.edu Alternatively, the water produced during the reaction can be removed from the reaction mixture, for example, by azeotropic distillation using a Dean-Stark apparatus. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. Subsequent proton transfers and the elimination of a water molecule yield the final ester product. chemistrysteps.com This method is a fundamental and widely used technique for the synthesis of a broad range of esters. byjus.com

Isolation and Purification Techniques for Synthetic Octadecanoic Acid, 10-Oxo-, Ethyl Ester

The isolation and purification of the target compound, this compound, from a crude synthetic reaction mixture are critical steps to obtain a product of high purity. The choice of technique depends on the nature of the impurities, which can include unreacted starting materials, catalysts, and byproducts. Generally, a combination of extraction, chromatography, and potentially distillation or recrystallization is employed.

Following a typical esterification reaction, the crude product is often first subjected to a liquid-liquid extraction to remove water-soluble impurities. The organic layer, containing the desired ester, is then concentrated. Subsequent purification is necessary to separate the target molecule from other organic-soluble compounds.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of long-chain fatty acid esters and their derivatives. taylorfrancis.com Both column chromatography and high-performance liquid chromatography (HPLC) are applicable for separating keto esters based on polarity differences.

Column Chromatography is a widely used preparative technique. For compounds like ethyl 10-oxostearate, silica (B1680970) gel is a common choice for the stationary phase due to its effectiveness in separating molecules of varying polarity. The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a slightly more polar solvent (such as ethyl acetate (B1210297) or diethyl ether). The separation is achieved as components of the mixture travel through the column at different rates depending on their affinity for the stationary phase versus the mobile phase. In the case of purifying β-keto esters, a mixture of ethyl acetate and hexane has been effectively used as the eluent with a silica gel stationary phase. nih.gov

Interactive Data Table: Typical Column Chromatography Parameters

| Parameter | Description | Typical Value/System |

| Stationary Phase | The solid adsorbent through which the mobile phase passes. | Silica gel (60-120 mesh or 100-200 mesh) |

| Mobile Phase (Eluent) | The solvent system that carries the mixture through the stationary phase. | Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 1:1 v/v) |

| Loading Technique | Method of applying the crude sample to the column. | Wet loading (dissolved in a small amount of eluent) or dry loading (adsorbed onto silica) |

| Detection Method | Technique used to monitor the separation. | Thin-Layer Chromatography (TLC) of collected fractions |

High-Performance Liquid Chromatography (HPLC) offers higher resolution and is particularly useful for analytical separation or small-scale preparative purification. Reversed-phase HPLC (RP-HPLC) is especially well-suited for separating long-chain fatty acids and their esters. taylorfrancis.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is polar. This technique has been shown to effectively separate isomeric keto-fatty acid derivatives. acs.org

Distillation

For esters, which often have lower boiling points than their corresponding carboxylic acids and alcohols, distillation can be an effective purification method. libretexts.orgyoutube.comweebly.com This technique separates compounds based on differences in their boiling points. Vacuum distillation is particularly relevant for high-molecular-weight compounds like ethyl 10-oxostearate, as it allows the substance to boil at a lower temperature, thus preventing thermal decomposition. A patent related to the purification of α-keto esters highlights distillation as the final step to isolate the pure product after other impurities have been removed. google.com

Solvent Extraction and Washing

After synthesis, the reaction mixture typically contains the ester, unreacted alcohol and carboxylic acid, and an acid catalyst. libretexts.orgyoutube.com A common initial purification step involves transferring the mixture to a separating funnel and washing it with an aqueous solution. youtube.comweebly.com A sodium bicarbonate or sodium carbonate solution is often used to neutralize and remove the acid catalyst and any unreacted carboxylic acid by converting it into a water-soluble salt. weebly.com Subsequent washes with water can help remove any remaining water-soluble impurities. The organic layer, containing the ester, is then separated and dried.

Recrystallization

If the synthesized ethyl 10-oxostearate is a solid at room temperature, recrystallization can be a powerful purification technique. This method involves dissolving the crude product in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, leaving impurities behind in the solvent. The choice of solvent is crucial; the target compound should be highly soluble at high temperatures and poorly soluble at low temperatures. For similar long-chain esters, slow cooling to low temperatures (e.g., 0–5 °C) in an appropriate solvent system, such as aqueous ethanol, has been used to induce crystallization and yield a high-purity product. google.com

Advanced Analytical Techniques for Characterization and Quantification of Octadecanoic Acid, 10 Oxo , Ethyl Ester

Chromatographic Separation Methods

Chromatography is fundamental for isolating Octadecanoic acid, 10-oxo-, ethyl ester from complex matrices. The choice between gas and liquid chromatography depends on the sample's nature and the analytical objective.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable compounds like ethyl 10-oxostearate. thepharmajournal.comusa-journals.com In this technique, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

The identification of ethyl 10-oxostearate is achieved by comparing its retention time and mass spectrum to those of a known standard or reference library data. The mass spectrum displays a unique fragmentation pattern that serves as a molecular fingerprint. The molecular ion peak [M]⁺ would appear at a mass-to-charge ratio (m/z) corresponding to the compound's molecular weight. Subsequent fragmentation often occurs at the bonds adjacent to the carbonyl groups of the ketone and the ester, which are points of relative instability. libretexts.orglibretexts.org

Common fragmentation pathways for esters include the cleavage of bonds next to the carbonyl group. libretexts.org The energetic instability of the molecular ion leads it to break into smaller, charged fragments and uncharged radicals; only the charged particles are detected. chemguide.co.uk For ethyl 10-oxostearate, key fragmentation would involve alpha-cleavage around the C-10 keto group and fragmentation characteristic of the ethyl ester moiety.

Table 1: Predicted Key Fragments in GC-MS Analysis of this compound

| m/z Value | Predicted Ion Structure | Fragmentation Pathway |

|---|---|---|

| 326 | [C₂₀H₃₈O₃]⁺ | Molecular Ion (M⁺) |

| 297 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 281 | [M - OC₂H₅]⁺ | Loss of ethoxy radical from the ester |

| 227 | [CH₃(CH₂)₇CO]⁺ | Cleavage at C10-C11 bond (acylium ion) |

| 199 | [CH₃CH₂OOC(CH₂)₈]⁺ | Cleavage at C9-C10 bond |

| 155 | [CH₃CH₂OOC(CH₂)₄]⁺ | McLafferty rearrangement of the ester |

This table is predictive and based on general fragmentation rules for ketones and esters.

For quantification, a calibration curve is typically generated using standards of known concentrations. By adding a known amount of an internal standard to the sample, the concentration of ethyl 10-oxostearate can be determined by comparing the peak area of the analyte to that of the internal standard. nih.gov The limit of quantification (LOQ) for GC-MS methods can be very low, often in the range of nanograms per milliliter (ng/mL), providing high sensitivity. nih.gov

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds that may not be suitable for GC due to low volatility or thermal instability. For fatty acid esters, reversed-phase HPLC (RP-HPLC) is the most common approach. nih.gov

In RP-HPLC, a nonpolar stationary phase (such as C18 or octadecylsilyl) is used with a polar mobile phase, typically a mixture of acetonitrile-water or methanol-water. nih.govaocs.org Separation is based on the differential partitioning of the analyte between the stationary and mobile phases. Ethyl 10-oxostearate, being a relatively nonpolar molecule, will have a strong affinity for the C18 stationary phase and will elute later than more polar compounds. Its elution time is influenced by its long hydrocarbon chain.

Detection in HPLC can be achieved using various detectors. While UV detection is possible due to the carbonyl groups, its sensitivity for this specific compound might be limited. A more powerful approach is coupling HPLC with a mass spectrometer (LC-MS), which provides both separation and mass information, enhancing selectivity and sensitivity. unipi.it HPLC is particularly useful for separating isomers and compounds with polar functional groups. aocs.orghplc.eu

Table 2: Typical HPLC Conditions for the Analysis of Fatty Acid Esters

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 mm I.D. x 150 mm) |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water mixtures |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

| Detection | Mass Spectrometry (MS) or Evaporative Light Scattering Detector (ELSD) |

| Injection Volume | 5 - 20 µL |

Spectroscopic Identification Approaches

Spectroscopic methods are indispensable for the structural elucidation of molecules by probing how they interact with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the precise structure of an organic molecule. ¹H NMR provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule.

For ethyl 10-oxostearate, the ¹H NMR spectrum would show distinct signals corresponding to the protons of the ethyl ester group, the protons on the carbons alpha to the two carbonyl groups, the long methylene (B1212753) chain, and the terminal methyl group. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) of each signal are used for structural assignment.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOCH₂CH₃ | ~ 4.1 | Quartet (q) | 2H |

| -CH₂-C(=O)-CH₂- (at C9, C11) | ~ 2.4 | Triplet (t) | 4H |

| -CH₂-COO- (at C2) | ~ 2.2 | Triplet (t) | 2H |

| -(CH₂)₁₂- | ~ 1.2-1.6 | Multiplet (m) | 24H |

| -COOCH₂CH₃ | ~ 1.25 | Triplet (t) | 3H |

This table is predictive and based on standard chemical shift values for similar functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency (wavenumber), causing its bonds to stretch or bend. The FTIR spectrum is a plot of this absorption versus wavenumber.

The key functional groups in ethyl 10-oxostearate are the ketone and the ester. Carbonyl (C=O) groups produce very strong and sharp absorption bands in the 1670-1780 cm⁻¹ region. libretexts.org Because the electronic environments of the ketone and ester carbonyls are different, they absorb at slightly different frequencies. A saturated open-chain ketone typically absorbs around 1715 cm⁻¹, while a saturated ester absorbs at a slightly higher wavenumber, around 1735 cm⁻¹. libretexts.orgpressbooks.pubspectroscopyonline.com The presence of two distinct peaks in this region would be strong evidence for the keto-ester structure. Additionally, the ester group exhibits strong C-O stretching absorptions. spectroscopyonline.com

Table 4: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | ~ 1735 | Strong, Sharp |

| Ketone (C=O) | Stretch | ~ 1715 | Strong, Sharp |

| Alkyl (C-H) | Stretch | 2850 - 2960 | Strong |

| Ester (C-O) | Stretch | 1000 - 1300 | Strong |

Advanced Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS))

Advanced mass spectrometry techniques provide highly accurate and detailed information about a molecule's mass and structure. High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is particularly valuable. ESI is a "soft" ionization method that typically generates intact protonated molecules [M+H]⁺ or adducts with cations like sodium [M+Na]⁺, causing little to no fragmentation. nih.govmdpi.com This allows for the unambiguous determination of the molecular weight.

The "high-resolution" aspect of HR-MS allows for the measurement of mass with very high accuracy (typically to within 5 parts per million). This precision makes it possible to determine the exact elemental composition of the molecule, confirming its molecular formula (C₂₀H₃₈O₃ for ethyl 10-oxostearate) and distinguishing it from other compounds with the same nominal mass. uci.edunih.gov

When coupled with tandem mass spectrometry (MS/MS), a specific ion (e.g., the [M+H]⁺ ion) can be selected and fragmented within the mass spectrometer. rsc.org This process, known as collision-induced dissociation (CID), generates a fragmentation pattern that provides detailed structural information, similar to GC-MS but often with different fragmentation pathways characteristic of even-electron ions. mdpi.comnih.govnih.gov

Table 5: Information Derived from HR-ESI-MS Analysis

| Technique | Primary Information Obtained | Application for Ethyl 10-Oxostearate |

|---|---|---|

| ESI-MS | Molecular Weight | Determination of the m/z of the [M+H]⁺ or [M+Na]⁺ ion. |

| HR-MS | Exact Mass / Elemental Composition | Confirmation of the molecular formula C₂₀H₃₈O₃. |

| ESI-MS/MS | Structural Fragmentation Pattern | Elucidation of the connectivity of the alkyl chains, ketone, and ester groups. |

Specialized Methodologies for Positional Isomer Differentiation

The precise structural elucidation of fatty acid derivatives, including the determination of the exact position of functional groups, is a significant challenge in analytical chemistry. For a compound such as this compound, conventional mass spectrometry may not readily distinguish it from its positional isomers (e.g., the 9-oxo or 11-oxo isomers). This is because the initial fragmentation patterns of these isomers under standard conditions can be very similar. To address this ambiguity, specialized methodologies that couple chemical reactions with mass spectrometric analysis are employed. These techniques are designed to induce position-specific cleavages in the molecule, thereby generating fragment ions that are diagnostic of the original location of the functional group.

Chemical derivatization is a powerful strategy used to enhance the analytical signal and provide greater structural information during mass spectrometric analysis. jfda-online.com For keto-fatty acid esters, a particularly effective technique for pinpointing the location of the carbonyl (oxo) group is the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction utilizes a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to convert a ketone into an ester. sigmaaldrich.com

The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to the carbonyl carbon. sigmaaldrich.com The regioselectivity of this insertion is predictable, with the oxygen atom preferentially inserting between the carbonyl carbon and the more substituted carbon atom. In the case of a long-chain aliphatic ketone like ethyl 10-oxooctadecanoate, this reaction transforms the single ketone into two new ester linkages. organic-chemistry.org

When the derivatized molecule is subsequently analyzed by mass spectrometry, fragmentation occurs at these newly formed, labile ester bonds. This directed fragmentation yields specific, predictable ions whose mass-to-charge ratios directly correlate with the original position of the oxo group.

For this compound, the Baeyer-Villiger oxidation would proceed as follows:

The ketone at the C-10 position is attacked by the peroxyacid.

An oxygen atom is inserted on one side of the original carbonyl carbon, leading to the formation of an unstable intermediate which rearranges to two separate ester molecules.

Subsequent analysis by a technique like Gas Chromatography-Mass Spectrometry (GC-MS) will show fragment ions corresponding to the cleavage of these new ester products.

By analyzing the masses of these fragments, the original location of the ketone can be unequivocally determined. For instance, if the oxo group was at the C-9 position, the Baeyer-Villiger reaction would produce a different set of fragment ions, allowing for clear differentiation between the positional isomers.

The table below illustrates the expected diagnostic fragments for different positional isomers of oxo-octadecanoic acid ethyl ester after undergoing Baeyer-Villiger oxidation and subsequent mass spectrometric analysis.

| Precursor Compound | Derivatization Method | Expected Major Fragment 1 | Expected Major Fragment 2 | Inferred Oxo-Position |

|---|---|---|---|---|

| This compound | Baeyer-Villiger Oxidation | Fragment representing the C1-C9 chain with an ester group | Fragment representing the C11-C18 alkyl chain | C-10 |

| Octadecanoic acid, 9-oxo-, ethyl ester | Baeyer-Villiger Oxidation | Fragment representing the C1-C8 chain with an ester group | Fragment representing the C10-C18 alkyl chain | C-9 |

| Octadecanoic acid, 11-oxo-, ethyl ester | Baeyer-Villiger Oxidation | Fragment representing the C1-C10 chain with an ester group | Fragment representing the C12-C18 alkyl chain | C-11 |

This targeted derivatization and fragmentation approach provides a robust and reliable means for the definitive structural characterization of oxo-fatty acid esters, a critical step for understanding their chemical properties and biological significance.

Computational Chemistry and in Silico Studies of Octadecanoic Acid, 10 Oxo , Ethyl Ester

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the interaction between a small molecule ligand and a protein receptor, providing insights into binding affinity and mechanism of action.

While direct molecular docking studies of Octadecanoic acid, 10-oxo-, ethyl ester with specific receptors like the Early Growth Response 1 (EGR1) protein are not found in the reviewed literature, the methodology can be applied to predict its binding potential. The process involves preparing the 3D structure of the ligand (this compound) and the target receptor. Docking algorithms then explore various possible binding poses of the ligand within the receptor's active site, calculating a scoring function to estimate the binding affinity, typically expressed in kcal/mol.

Studies on other fatty acid esters have demonstrated the utility of this approach. For instance, in silico docking has been used to evaluate the binding of compounds like hexadecanoic acid, ethyl ester to protein targets, revealing key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the complex. researchgate.net For this compound, a docking simulation against a receptor like EGR1 would likely show the long aliphatic chain occupying a hydrophobic pocket, while the keto and ester groups could form hydrogen bonds or polar interactions with specific amino acid residues (e.g., Arginine, Serine, Tyrosine) in the binding site. The predicted binding energy would indicate the stability of this interaction.

Table 1: Illustrative Output of a Hypothetical Molecular Docking Simulation

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Binding Affinity (ΔG) | The estimated free energy of binding, indicating the strength of the interaction. More negative values suggest stronger binding. | -7.5 to -9.5 kcal/mol |

| Interacting Residues | Amino acids in the receptor's active site that form bonds or contacts with the ligand. | Leu89, Val103 (Hydrophobic); Arg122, Ser125 (Hydrogen Bonds) |

| Hydrogen Bonds | Number of hydrogen bonds formed between the ligand and the receptor, crucial for specificity and stability. | 2 (with keto and ester oxygen atoms) |

| Inhibition Constant (Ki) | A calculated value indicating the concentration of inhibitor required to produce half-maximum inhibition. | Low µM range |

This table is illustrative and does not represent actual experimental data.

Pharmacokinetic and ADMET Predictions (In Silico)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery. Various computational models and platforms, such as admetSAR, are used to estimate the pharmacokinetic properties of a molecule based on its structure. nih.gov

The chemical structure of this compound—a long-chain fatty acid ester—suggests high lipophilicity. This characteristic is a key determinant of its absorption and distribution. In silico models predict a high value for LogP (the logarithm of the partition coefficient between octanol (B41247) and water), which generally correlates with good membrane permeability and absorption from the gastrointestinal tract. nih.gov

However, high lipophilicity can also lead to poor aqueous solubility, potentially limiting bioavailability. Studies comparing the absorption of free fatty acids versus their ethyl esters have shown that absorption and distribution may not be significantly different, suggesting that esterase enzymes in the gut and blood can efficiently hydrolyze the ester to its parent acid. nih.gov Computational tools can predict parameters like Caco-2 cell permeability (an indicator of intestinal absorption) and plasma protein binding (PPB), which affects distribution. For a molecule like this, high PPB is expected, meaning it would circulate in the bloodstream bound to proteins like albumin.

Table 2: Predicted ADMET Properties for a Long-Chain Fatty Acid Ester

| ADMET Parameter | Predicted Characteristic | Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High | Well-absorbed from the gastrointestinal tract. |

| Caco-2 Permeability | High | Readily passes through the intestinal epithelial barrier. |

| Plasma Protein Binding (PPB) | >95% | Extensively bound to plasma proteins, limiting free concentration. |

| Blood-Brain Barrier (BBB) Penetration | Predicted to be low | Unlikely to cross into the central nervous system in significant amounts. |

| CYP450 Inhibition | Potential inhibitor of certain isoforms (e.g., CYP2C9) | May interfere with the metabolism of other drugs. |

| Ames Mutagenicity | Predicted to be non-mutagenic | Low likelihood of causing genetic mutations. |

Predictions are based on general characteristics of similar molecules and are for illustrative purposes.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.govdrugdesign.org For this compound, an SAR study would involve synthesizing and testing a series of analogues to identify the key pharmacophoric elements.

While specific SAR studies for this compound are unavailable, insights can be drawn from research on other keto-containing bioactive molecules. nih.govacs.org A hypothetical SAR study could investigate the following modifications:

Position of the Keto Group: Moving the oxo group from the C10 position to other locations (e.g., C3, C9, C12) along the octadecanoyl chain would likely have a significant impact on receptor binding and activity, as the geometry of the molecule and its ability to fit into a specific binding pocket would change.

Chain Length: Varying the length of the aliphatic chain (e.g., from 16 to 22 carbons) could affect both binding affinity and pharmacokinetic properties like lipophilicity and metabolism.

Ester Group Modification: Replacing the ethyl ester with other alkyl esters (methyl, propyl, benzyl) or a free carboxylic acid could alter the compound's polarity, solubility, and susceptibility to hydrolysis by esterases.

Alkyl Chain Modifications: Introducing unsaturation (double or triple bonds) or branching in the chain could impose conformational constraints, potentially leading to higher binding affinity and selectivity.

Table 3: Hypothetical SAR for Analogues of this compound

| Analogue Modification | Rationale | Predicted Impact on Activity |

|---|---|---|

| Shift keto group to C-3 | Creates a β-keto ester moiety, altering electronic properties and chelating ability. | Potentially significant change in activity and mechanism. |

| Shorten alkyl chain (e.g., to C16) | Reduces lipophilicity; may alter fit in hydrophobic pocket. | Likely decrease in affinity if the pocket accommodates a longer chain. |

| Replace ethyl ester with free acid | Increases polarity and introduces a potential H-bond donor/acceptor. | Activity may increase or decrease depending on the receptor's needs. |

| Introduce a cis-double bond | Creates a "kink" in the chain, restricting conformation. | May increase binding selectivity if the kinked shape is preferred by the receptor. |

This table presents hypothetical relationships for illustrative purposes.

Molecular Dynamics Simulations to Elucidate Conformational Behavior and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov An MD simulation can provide detailed information on the conformational flexibility, stability, and interactions of a molecule like this compound in a simulated biological environment (e.g., in water or a lipid bilayer). researchgate.net

For a flexible long-chain molecule, MD simulations can reveal:

Dominant Conformations: Identify the most stable, low-energy shapes the molecule adopts in solution. The long aliphatic chain is highly flexible, and its preferred conformations could be crucial for receptor binding.

Interaction with Solvent: Analyze how the molecule interacts with surrounding water molecules, which influences its solubility and aggregation behavior.

Stability of Ligand-Receptor Complexes: When performed on a docked complex, MD simulations can assess the stability of the binding pose over time, providing a more dynamic and realistic view of the interaction than static docking. nih.gov It can reveal whether the initial docked pose is maintained or if the ligand shifts to a more stable position.

Environmental Disposition and Bioremediation Potential of Fatty Acid Esters

Biodegradation Mechanisms of Esters in Environmental Compartments

The primary routes for the environmental breakdown of fatty acid esters are through chemical hydrolysis and microbial biodegradation. These processes transform the ester into its constituent alcohol and fatty acid, which are typically less persistent and can be integrated into natural metabolic cycles.

Hydrolysis is a chemical process in which a water molecule cleaves the ester bond, yielding a carboxylic acid and an alcohol. studymind.co.uk The rate of this reaction is significantly influenced by the pH of the surrounding environment.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the reaction is catalyzed by hydronium ions (H₃O⁺). This process is reversible, meaning the ester can be reformed from the products. studymind.co.uk The reaction is typically slower than base-catalyzed hydrolysis and involves the protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water. studymind.co.uk

Base-Catalyzed Hydrolysis (Saponification) : In alkaline (basic) conditions, hydrolysis is initiated by the attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon. studymind.co.uk This reaction is effectively irreversible because the resulting carboxylic acid is deprotonated in the basic medium to form a carboxylate salt, which is resistant to further nucleophilic attack. studymind.co.uk Studies on sucrose (B13894) fatty acid monoesters have shown that under basic conditions, the ester bond is selectively hydrolyzed. nih.govresearchgate.net

The stability of fatty acid esters is generally greatest in neutral pH ranges (pH 5-7). researchgate.net The predicted hydrolysis half-life for a related compound, Octadecanoic acid, ethyl ester, is estimated to be substantial, suggesting that abiotic hydrolysis may be a slow process under typical environmental pH conditions without catalytic influence. oecd.org Industrial processes for fatty acid production often utilize high temperatures (above 200°C) and pressures to accelerate the hydrolysis of fatty acid esters. google.comgoogle.com

Aerobic biodegradation, carried out by microorganisms in the presence of oxygen, is the principal mechanism for the ultimate degradation of fatty acid esters in the environment. sonett.eu Various standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD) are used to assess the biodegradability of chemical substances. sonett.eu

Table 1: Overview of Selected OECD Ready Biodegradability Tests (OECD 301 Series) This interactive table summarizes key aspects of the OECD 301 guidelines.

| Test Guideline | Method Name | Parameter Measured | Pass Level (28 days) | Inoculum Source |

|---|---|---|---|---|

| OECD 301 A | DOC Die-Away | Dissolved Organic Carbon (DOC) | ≥ 70% | Activated sludge, sewage effluent |

| OECD 301 B | CO₂ Evolution (Sturm Test) | Carbon Dioxide (CO₂) production | ≥ 60% ThCO₂ | Activated sludge, sewage effluent |

| OECD 301 C | Modified MITI Test (I) | Oxygen consumption | ≥ 60% ThOD | Pre-cultured activated sludge |

| OECD 301 D | Closed Bottle Test | Oxygen consumption | ≥ 60% ThOD | Sewage effluent |

| OECD 301 F | Manometric Respirometry | Oxygen consumption | ≥ 60% ThOD | Activated sludge, sewage effluent |

Source: sonett.euoecd.orgnih.gov

Esterquats (quaternary ammonium (B1175870) compounds containing ester linkages) are a class of cationic surfactants used in products like fabric softeners. Their environmental safety relies on the rapid biodegradation of the ester bond. Studies have shown that esterquats are readily biodegradable according to OECD criteria, with degradation rates often exceeding 80% in OECD 301B tests. researchgate.netresearchgate.net This rapid degradation breaks the molecule into less toxic, more biodegradable components, mitigating its environmental impact. researchgate.net

Microbial Degradation of Octadecanoic Acid, 10-Oxo-, Ethyl Ester

A wide variety of microorganisms, including bacteria and fungi, are known to produce enzymes capable of hydrolyzing ester bonds. These enzymes, primarily esterases and lipases, catalyze the cleavage of esters into their constituent acid and alcohol. researchgate.netatlasofscience.org The resulting fatty acid can then be broken down through metabolic pathways like the β-oxidation cycle, where it is sequentially shortened to produce acetyl-CoA, which enters the citric acid cycle for energy production. researchgate.netwikipedia.org

Numerous microbial genera have been identified for their ability to degrade fatty acids and their esters. Some examples include:

Bacteria : Genera such as Rhodococcus, Pseudomonas, Acinetobacter, and Gordonia are known to accumulate and degrade lipids. nih.gov Escherichia coli has been genetically engineered to produce fatty acid ethyl esters, demonstrating the presence of metabolic machinery that can be adapted for both synthesis and, implicitly, degradation. nih.govnih.gov

Fungi (including Yeasts) : Filamentous fungi like Lasiodiplodia theobromae and Neofusicoccum parvum produce a range of fatty acid esters and the lipases to hydrolyze them. atlasofscience.org Yeasts, particularly Saccharomyces cerevisiae, are also known to produce enzymes such as alcohol acetyl transferases and esterases that are involved in both the formation and breakdown of esters. researchgate.netd-nb.infoucdavis.edu

The presence of a keto (oxo) group at the 10th carbon position of the octadecanoic acid chain introduces an additional site for microbial transformation. Ketones can be metabolized by microbes through various pathways, including oxygenation to form esters via Baeyer–Villiger monooxygenases or reduction to corresponding secondary alcohols. researchgate.net Therefore, the complete biodegradation of "this compound" would involve not only the hydrolysis of the ester but also the enzymatic modification and eventual breakdown of the keto-fatty acid backbone.

Table 2: Examples of Microbial Genera with Known Ester-Degrading Capabilities This interactive table lists microbial genera known to be involved in the metabolism of fatty acid esters.

| Microbial Genus | Type | Relevant Enzymes/Pathways |

|---|---|---|

| Pseudomonas | Bacterium | Lipases, Esterases, β-oxidation |

| Rhodococcus | Bacterium | Lipid accumulation and degradation |

| Bacillus | Bacterium | Lipases, Esterases |

| Saccharomyces | Yeast (Fungus) | Esterases, Alcohol Acetyl Transferases |

| Aspergillus | Fungus | Lipases, Cutinases (a type of esterase) |

| Candida | Yeast (Fungus) | Lipases |

Environmental Monitoring and Persistence Studies of Related Fatty Acid Esters

Direct environmental monitoring data for "this compound" is limited. However, studies on other fatty acid esters and related compounds like phthalate (B1215562) esters provide insight into the potential occurrence, fate, and persistence of this class of chemicals in the environment. epa.govbattelle.org

Fatty acid methyl esters (FAMEs) and fatty acid ethyl esters (FAEEs) are used as bio-indicators in environmental studies, for example, to trace the origin of soil in surface waters. nih.gov Their presence in soil and water is often linked to both natural biological processes and anthropogenic inputs.

More extensive research has been conducted on phthalate esters, which are widely used as plasticizers. researchgate.netnih.gov These studies reveal that ester compounds are ubiquitous environmental contaminants found in various matrices.

Water : Phthalate esters have been detected in surface water at concentrations ranging from nanograms per liter to micrograms per liter. researchgate.netmdpi.com The most common phthalates found are often di(2-ethylhexyl) phthalate (DEHP) and di-n-butyl phthalate (DBP). researchgate.net

Soil and Sediment : Soils and sediments act as significant sinks for lipophilic (fat-loving) compounds like long-chain fatty acid esters. tandfonline.com Phthalate concentrations in soil can range from micrograms per kilogram to milligrams per kilogram, with higher levels often found in industrial and agricultural areas. nih.govtandfonline.com The persistence of these esters in soil is influenced by their chemical structure; longer alkyl chains and lower water solubility can lead to greater resistance to biodegradation and a tendency to bind to organic matter in the soil. tandfonline.com

The environmental persistence of a chemical refers to the length of time it remains in the environment before being broken down. epa.gov While many simple fatty acid esters are readily biodegradable, factors such as low water solubility, adsorption to soil and sediment particles, and the presence of additional functional groups can reduce their bioavailability to microorganisms and slow their degradation rate. battelle.orgtandfonline.com Simulation tests, such as OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems) and OECD 309 (Aerobic Mineralisation in Surface Water), are designed to provide more realistic data on the persistence of chemicals in these specific environmental compartments. ibacon.comibacon.com

Table 3: Reported Concentration Ranges of Phthalate Esters (Related Ester Compounds) in Environmental Compartments This interactive table provides examples of concentrations of related ester compounds found in the environment.

| Compound | Environmental Matrix | Concentration Range | Location Examples |

|---|---|---|---|

| Di(2-ethylhexyl) phthalate (DEHP) | Surface Water | 0.002 - 86 µg/L | Various global surface waters |

| Di-n-butyl phthalate (DBP) | Surface Water | 0.002 - 86 µg/L | Various global surface waters |

| Total Phthalate Esters (PAEs) | Soil | µg/kg to mg/kg | Malayer, Iran |

| Di(2-ethylhexyl) phthalate (DEHP) | Soil | 0.64 – 1792.81 µg/kg | Malayer, Iran |

Source: researchgate.nettandfonline.com

Future Research Directions and Unexplored Avenues

Expanding the Scope of Biosynthetic Origins and Enzymatic Machinery for Oxo-Fatty Acid Esters

The biosynthesis of oxo-fatty acids involves a variety of pathways and enzymes. In mammals, octadecanoids are formed through the action of cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzymes. acs.orgnih.gov The gut microbiome has also been identified as a significant source of octadecanoid biosynthesis, utilizing enzymes like hydratases. nih.gov Fungi and bacteria also possess unique enzymes capable of producing distinct octadecanoids. acs.org

Future research should focus on identifying and characterizing the specific enzymatic machinery responsible for the formation of 10-oxo-octadecanoic acid and its subsequent esterification to an ethyl ester. While the general pathways for fatty acid synthesis are well-understood, involving the creation of fatty acids from acetyl-CoA and NADPH, the specific enzymes that introduce the oxo group at the 10th position of octadecanoic acid are less clear. wikipedia.orglibretexts.org Lipases, such as those from Candida antarctica and Mucor miehei, are known to catalyze the synthesis of fatty acid esters through alcoholysis or esterification in solvent-free or eco-friendly deep eutectic solvent (DES) systems. frontiersin.orgdss.go.thnih.gov Investigating the substrate specificity of these and other uncharacterized enzymes for 10-oxo-octadecanoic acid could reveal the primary biosynthetic routes.

Key research questions include:

Which specific enzymes (e.g., desaturases, hydratases, oxidoreductases) in which organisms are responsible for producing the 10-oxo functional group on the octadecanoic acid backbone?

What are the mechanisms and kinetics of the esterification process that forms the ethyl ester?

Can novel enzymatic or microbial systems be developed for the sustainable and targeted production of this specific oxo-fatty acid ester from renewable feedstocks like lignocellulose? frontiersin.orgnih.gov

| Research Area | Focus | Potential Enzymes/Pathways |

| Identification of Oxo-group Forming Enzymes | Pinpointing the specific enzymes that oxidize the C-10 position of stearic acid. | Cytochrome P450 monooxygenases, Lipoxygenases, Novel oxidoreductases. |

| Characterization of Esterification Machinery | Understanding the enzymatic process leading to the ethyl ester formation. | Lipases (e.g., Candida antarctica lipase (B570770) B), Ester synthases. |

| Microbial Production Systems | Engineering microorganisms for the biosynthesis of the target compound. | Oleaginous yeasts (Cryptococcus curvatus), Bacteria (Escherichia coli). frontiersin.org |

Development of Novel Stereoselective Synthesis Methodologies for Chiral Derivatives

The introduction of an oxo group on the octadecanoic acid chain raises the possibility of creating chiral centers, particularly through subsequent reduction to a hydroxyl group. The development of stereoselective synthesis methods is crucial for producing specific enantiomers or diastereomers, which is vital for investigating their distinct biological activities. aocs.org

Current research has explored the diastereoselective reduction of chiral β,γ-unsaturated α-oxo esters using chiral auxiliaries like (-)-8-phenylmenthol. acs.org Asymmetric reduction of various oxo esters has been achieved using chemo-enzymatic methods, for instance with Candida parapsilosis. acs.org Future work should aim to develop novel methodologies specifically for 10-oxo-octadecanoic acid derivatives. This includes the design of new chiral catalysts and the exploration of biocatalytic reductions that can provide high enantiomeric and diastereomeric excess.

Potential avenues for research:

Asymmetric Hydrogenation: Designing chiral metal catalysts (e.g., Rhodium, Ruthenium-based) for the stereoselective reduction of the keto group to a hydroxyl group.

Biocatalysis: Screening and engineering enzymes like ketoreductases that can stereoselectively reduce the 10-oxo group.

Chiral Auxiliaries: Developing new and more efficient chiral auxiliaries for the diastereoselective synthesis of related chiral fatty acid derivatives. acs.orgresearchgate.net

Comprehensive Characterization of Biological Pathways and Regulatory Mechanisms Involving Octadecanoic Acid, 10-Oxo-, Ethyl Ester

Octadecanoids, the class of lipids to which this compound belongs, are recognized as important signaling molecules involved in various biological processes, particularly inflammation and immune responses. acs.orglipotype.comlipotype.com They are derived from the oxidation of 18-carbon fatty acids and can act as lipid mediators. nih.govcaymanchem.com For instance, oxidized octadecadienoic acids are associated with inflammation and can activate receptors that induce pro-inflammatory cytokines. lipotype.com

A significant gap in current knowledge is the specific biological role of this compound. Future research must focus on elucidating its interactions with cellular targets, its metabolic pathways, and its regulatory functions. It is crucial to determine whether this compound is an inert metabolite or a bioactive signaling molecule.

Research objectives should include:

Receptor Binding Assays: Identifying specific cellular receptors (e.g., G-protein coupled receptors, nuclear receptors) that the compound may bind to and activate or inhibit.

Metabolic Fate Studies: Using labeled isotopes to trace the metabolic conversion of the compound within cells and tissues to identify downstream metabolites and catabolic pathways. nih.gov

Functional Assays: Investigating the effect of the compound on cellular processes such as cytokine production, cell proliferation, apoptosis, and gene expression in relevant cell models (e.g., immune cells, endothelial cells).

Advanced Multi-Omics Approaches in Octadecanoid Research to Uncover Novel Functions

To comprehensively understand the biological significance of this compound, an integrated multi-omics approach is essential. Combining genomics, transcriptomics, proteomics, and metabolomics/lipidomics can provide a holistic view of the pathways affected by this compound and how its metabolism is regulated. nih.gov Such approaches have proven effective in studying fatty acid metabolism in various contexts, such as obesity and metabolic-associated fatty liver disease (MAFLD). nih.govnih.govmdpi.com

Future studies could expose specific cell types or model organisms to the compound and analyze the resulting changes across different molecular layers. For example, transcriptomics can reveal changes in gene expression related to lipid metabolism and inflammation, while lipidomics can provide a detailed profile of how the cellular lipid landscape is altered. nih.gov This can help build predictive models of the compound's function and its relationship with other metabolic pathways. frontiersin.org

Potential Multi-Omics Studies:

| Omics Layer | Research Question | Potential Findings |

| Transcriptomics | How does the compound alter gene expression? | Identification of regulated genes and pathways (e.g., inflammatory signaling, lipid synthesis). nih.gov |

| Proteomics | What are the protein-level changes induced by the compound? | Changes in the abundance of metabolic enzymes, signaling proteins, or structural proteins. |

| Lipidomics | How does the compound affect the overall cellular lipid profile? | Alterations in other octadecanoids, eicosanoids, phospholipids, or triglycerides. nih.govnih.gov |

| Metabolomics | What is the broader metabolic impact of the compound? | Identification of changes in central carbon metabolism, amino acid pathways, etc. frontiersin.org |

Design of Targeted Analytical Platforms for Specific Oxo-Fatty Acid Ester Quantification and Metabolomics

Accurate and sensitive quantification of specific oxo-fatty acid esters in complex biological matrices is critical for studying their roles in health and disease. Current analytical methods for oxylipins, including octadecanoids, heavily rely on liquid chromatography coupled to mass spectrometry (LC-MS), particularly LC-MS/MS. nih.govcaymanchem.comresearchgate.net These platforms offer high sensitivity and specificity, allowing for the quantification of multiple lipid species in a single sample. nih.govresearchgate.net

However, the vast number of potential isomers and the low endogenous concentrations of these molecules present significant analytical challenges. caymanchem.com Future research should focus on developing highly targeted and validated analytical platforms for this compound and its metabolites. This includes the synthesis of stable isotope-labeled internal standards for accurate quantification and the development of optimized extraction and chromatographic methods to resolve it from isomeric compounds. nih.gov

Key areas for development:

Synthesis of Standards: Chemical or enzymatic synthesis of high-purity analytical standards and stable isotope-labeled internal standards (e.g., ¹³C or ²H labeled). nih.gov

Optimized Sample Preparation: Developing efficient extraction protocols, such as solid-phase extraction (SPE), to isolate the compound from various biological samples like plasma, tissues, and cells. caymanchem.comnih.gov

Advanced LC-MS/MS Methods: Creating multiple-reaction monitoring (MRM) or parallel reaction monitoring (PRM) methods with high sensitivity and specificity for absolute quantification. caymanchem.com

Predictive Modeling for Environmental Fate and Ecotoxicological Implications of Emerging Fatty Acid Esters

As the industrial use of fatty acid esters in products like biofuels and surfactants grows, understanding their environmental fate and potential ecotoxicological impact becomes increasingly important. pjoes.com Fatty acid methyl esters are generally considered to be readily biodegradable and have limited ecotoxicity. rivm.nl However, the introduction of an oxo group and the use of an ethyl ester may alter these properties.

Future research should employ predictive modeling and experimental testing to assess the environmental risks associated with this compound. This involves predicting its persistence, bioaccumulation, and toxicity (PBT) characteristics. Computational models can estimate properties like its atmospheric half-life through reaction with OH radicals. rivm.nl Experimental studies should assess its biodegradability in soil and water and its acute and chronic toxicity to representative aquatic organisms like Daphnia magna and fish. pjoes.com

Research Focus for Environmental Assessment:

| Parameter | Methodology | Objective |

| Biodegradability | Standard OECD guideline tests (e.g., OECD 301). | To determine the rate and extent of degradation in aquatic and terrestrial environments. |

| Aquatic Toxicity | Acute and chronic toxicity tests with algae, invertebrates (Daphnia), and fish. pjoes.com | To establish effect concentrations (EC50) and no-observed-effect concentrations (NOEC). |

| Bioaccumulation | Estimation using octanol-water partition coefficient (Kow) and predictive models. | To assess the potential for the compound to accumulate in organisms. |

| Atmospheric Fate | Computational modeling (e.g., AOPWIN). rivm.nl | To predict the half-life and degradation products in the atmosphere. |

Q & A

Q. What are the optimal synthetic methodologies for preparing octadecanoic acid, 10-oxo-, ethyl ester?

The synthesis typically involves acid-catalyzed esterification of 10-oxo-octadecanoic acid with ethanol. Sulfuric acid is a common catalyst, and solvents like toluene or dichloromethane are used to enhance reaction efficiency. Multi-step protocols may be required to introduce the 10-oxo group via oxidation of precursor esters. Reaction progress should be monitored using thin-layer chromatography (TLC) or gas chromatography (GC), with temperature control critical to avoid side reactions .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

Nuclear magnetic resonance (NMR) spectroscopy is essential for confirming the ester and ketone functionalities, while Fourier-transform infrared (FTIR) spectroscopy identifies characteristic C=O stretches (~1740 cm⁻¹ for esters). Gas chromatography-mass spectrometry (GC-MS) provides molecular weight verification and purity assessment, with retention time cross-referenced against standards. For isotopic studies, gas chromatography-isotope ratio mass spectrometry (GC-IRMS) can track labeled analogs .

Q. How can GC-MS parameters be optimized for detecting this compound in complex biological matrices?

Use a non-polar capillary column (e.g., DB-5MS) with a temperature gradient starting at 50°C (hold 2 min) and ramping to 300°C at 10°C/min. Electron ionization (EI) at 70 eV ensures consistent fragmentation. Co-eluting compounds, such as other fatty acid esters, may require selective ion monitoring (SIM) for accurate quantification .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C or ²H) be utilized to study the metabolic fate of this compound?

Isotopically labeled analogs (e.g., ¹³C-ethanol in ester synthesis) enable tracking via GC-IRMS or liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, δ¹³C values of -28.22 ± 0.01‰ (ethyl stearate in ) provide a baseline for comparative metabolic studies. Labeled compounds must be purified rigorously to avoid isotopic dilution .

Q. What experimental strategies address discrepancies in reported bioactivity data across studies?

Variations in bioactivity (e.g., antioxidant or antifungal effects) may arise from differences in stereochemical purity, extraction methods, or matrix effects. Standardize protocols using certified reference materials and validate results with orthogonal assays (e.g., DPPH for antioxidants, microdilution for antifungals). Cross-reference retention times and spectral data with published libraries to confirm compound identity .

Q. How can the reactivity of the 10-oxo group be leveraged to synthesize derivatives for structure-activity relationship (SAR) studies?

The ketone moiety enables nucleophilic additions (e.g., Grignard reactions) or reductions to alcohols. Protective groups (e.g., acetals) may stabilize the ketone during esterification. For SAR, synthesize analogs with varying alkyl chain lengths or substituted oxo groups and evaluate biological activity against controls .

Methodological Challenges and Solutions

Q. What are the key considerations for quantifying this compound in plant extracts with high lipid content?

Co-extracted lipids (e.g., triglycerides) can interfere with GC-MS analysis. Pre-purification via solid-phase extraction (SPE) using C18 cartridges or saponification followed by liquid-liquid partitioning improves specificity. Spike recovery experiments using deuterated internal standards (e.g., d₅-ethyl stearate) enhance accuracy .

Q. How do solvent polarity and temperature affect crystallization during purification?

Ethyl acetate or hexane:ethyl acetate mixtures (3:1 v/v) are optimal for recrystallization. Slow cooling (0.5°C/min) from a saturated solution promotes crystal formation. Differential scanning calorimetry (DSC) can identify polymorphic transitions that impact yield .

Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

Variability often stems from moisture sensitivity of the 10-oxo group or incomplete esterification. Use anhydrous solvents, inert atmospheres (N₂/Ar), and real-time monitoring via inline FTIR. Statistical optimization tools (e.g., response surface methodology) can identify critical parameters like catalyst concentration .

Q. What role does this compound play in plant stress responses, and how can its ecological relevance be validated?

Fatty acid esters are implicated in stress signaling and pathogen defense. To validate ecological roles, conduct field studies comparing concentrations in stressed vs. unstressed plants (e.g., drought, pollution). Metabolomic profiling paired with transcriptomics can link compound abundance to gene expression pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.